molecular formula C16H16BrNO3 B6117019 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

Cat. No.: B6117019
M. Wt: 350.21 g/mol
InChI Key: HNUQQBOXMYIAEG-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is an organic compound that features a bromine atom, a methyl group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid.

    Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 2-(aminomethyl)phenol under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 2-(4-bromo-3-methylphenoxy)-N-[2-(carboxyphenyl)]acetamide.

    Reduction: 2-(3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.

    Substitution: 2-(4-amino-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom and phenoxy group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3-methylphenoxy)-N-[2-(carboxyphenyl)]acetamide
  • 2-(3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
  • 2-(4-amino-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-11-8-13(6-7-14(11)17)21-10-16(20)18-15-5-3-2-4-12(15)9-19/h2-8,19H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUQQBOXMYIAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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